molecular formula C14H19ClO4S B12576824 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate CAS No. 192800-62-7

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate

Cat. No.: B12576824
CAS No.: 192800-62-7
M. Wt: 318.8 g/mol
InChI Key: GUKBGJNZFMPIGO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-Methyl-5-phenylpentan-1-ol with 2-chloro-2-oxoethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a sulfonic acid.

Scientific Research Applications

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylpentan-1-ol: A precursor in the synthesis of the target compound.

    2-Chloro-2-oxoethane-1-sulfonyl chloride: Another precursor used in the synthesis.

    3-Methyl-5-phenylpentyl acetate: A structurally similar compound with different functional groups.

Uniqueness

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and a sulfonate group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

192800-62-7

Molecular Formula

C14H19ClO4S

Molecular Weight

318.8 g/mol

IUPAC Name

(3-methyl-5-phenylpentyl) 2-chloro-2-oxoethanesulfonate

InChI

InChI=1S/C14H19ClO4S/c1-12(7-8-13-5-3-2-4-6-13)9-10-19-20(17,18)11-14(15)16/h2-6,12H,7-11H2,1H3

InChI Key

GUKBGJNZFMPIGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)CCOS(=O)(=O)CC(=O)Cl

Origin of Product

United States

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